tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC17423738
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O3 |
|---|---|
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | tert-butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-9(13-4)10(8-14)16-5/h9-10,13H,6-8H2,1-5H3 |
| Standard InChI Key | HOLKRUPPRSGRHS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)OC)NC |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate belongs to the piperidine family, a six-membered heterocyclic amine. The molecule’s core structure is modified at the 3- and 4-positions with methoxy () and methylamino () groups, respectively, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group. The cis configuration of the methoxy and methylamino substituents is confirmed by stereochemical analysis .
The IUPAC name, tert-butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate, reflects its substitution pattern. Its canonical SMILES representation, , provides a roadmap for its digital chemical identification. The compound’s InChIKey, HOLKRUPPRSGRHS-UHFFFAOYSA-N, ensures unique identification in chemical databases.
Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 244.33 g/mol | |
| CAS Number | 1419101-07-7 | |
| Purity | ≥97% | |
| LogP (Partition Coefficient) | 2.18 (predicted) |
The Boc group enhances solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane, while the methoxy and methylamino groups contribute to polar interactions .
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of tert-butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate typically begins with N-Boc-4-piperidone, undergoing sequential functionalization. A representative route involves:
-
Alkylation: Introduction of the methoxy group via nucleophilic substitution using methyl iodide in the presence of a base .
-
Reductive Amination: Reaction with methylamine and a reducing agent (e.g., sodium cyanoborohydride) to install the methylamino group.
-
Boc Protection: The piperidine nitrogen is protected using di-tert-butyl dicarbonate to prevent undesired side reactions .
Optimization of reaction conditions—such as temperature (273–313 K), solvent choice (THF, ethyl acetate), and stoichiometry—is critical to achieving yields exceeding 70% . For instance, methylation steps require controlled pH adjustments to minimize byproducts .
Stereochemical Control
The cis configuration of the 3-methoxy and 4-methylamino groups is secured through stereoselective synthesis. Crystallographic analysis and nuclear Overhauser effect (NOE) spectroscopy confirm the relative stereochemistry, ensuring reproducibility in large-scale production .
Applications in Drug Discovery
Intermediate in API Synthesis
The compound’s Boc-protected amine and methoxy groups make it a key intermediate in synthesizing protease inhibitors and kinase modulators. For example, it serves as a precursor to compounds targeting hepatitis C virus (HCV) NS3/4A protease.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the methoxy and methylamino groups has revealed:
-
Methoxy Replacement: Substitution with hydroxy groups reduces metabolic stability ( from 4.2 h to 1.1 h in rat liver microsomes).
-
Methylamino Alkylation: Ethylation enhances blood-brain barrier permeability (PAMPA-BBB ) but decreases aqueous solubility.
Future Directions and Research Gaps
Elucidating Biological Mechanisms
High-resolution cryo-EM studies are needed to map interactions with putative targets like 5-HT receptors. Additionally, in vivo pharmacokinetic studies in rodent models will clarify bioavailability and metabolism.
Expanding Synthetic Utility
Developing enantioselective catalytic methods (e.g., asymmetric hydrogenation) could streamline access to stereoisomers with enhanced bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume